10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Overview
Description
10,11-Dihydrodibenzo[b,f][1,4]oxazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Asymmetric Alkynylation : The asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines has been achieved using chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted derivatives, important for heterocyclic product transformations (Ren, Wang, & Liu, 2014).
Asymmetric Transfer Hydrogenation : The asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in water using an (R,R)-Ru-Ts-DPEN complex provides biologically active derivatives with high enantioselectivity and excellent conversion, showcasing its environmental friendliness (More & Bhanage, 2017).
Enantioselective Addition : Enantioselective alkylation with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex on dibenzo[b,f][1,4]oxazepines results in chiral 11-ethyl derivatives, marking the first example of such a reaction on cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).
Polyfluorinated Derivatives Synthesis : Polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which exhibit various biological activities, especially on the central nervous system, have been synthesized. These derivatives serve as intermediates in synthesizing psychotropic agents like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).
Chemical Transformations and Reactions
Catalytic Enantioselective Reactions : The dibenzo[b,f][1,4]oxazepine structure, significant in medicinal chemistry, is used in various enantioselective reactions. These reactions yield chiral derivatives with a wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).
Microbial Transformation : The microbial transformation of 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine by fungi resulted in new derivatives, highlighting the potential for biotechnological applications (Jiu, Mizuba, & Hribar, 1977).
Synthesis and Structural Studies
Annulation to Access Benzo-δ-phospholactams : Microwave-assisted annulation with diaryl(aryl)phosphenes and cyclic imine dibenzo[b,f][1,4]oxazepines leads to the formation of pentacyclic benzo-δ-phospholactams, indicating a novel synthetic pathway (Luo & Xu, 2020).
Metabolic Studies : The in vivo metabolism of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-(1OH)-one has been studied, showing a hydroxylation process and the NIH shift, indicating its pharmacokinetic properties (Harrison, Clarke, Inch, & Upshall, 1978).
Solid Support Synthesis : The solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology demonstrated an efficient assembly of these compounds, highlighting their potential in chemical libraries (Ouyang, Tamayo, & Kiselyov, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a biologically active compound that has been found to exhibit inhibitory activity against bovine carbonic anhydrase isoform II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, the carbonic anhydrase enzyme, leading to inhibition of the enzyme’s activity . This interaction and the resulting changes can affect various physiological processes, given the role of carbonic anhydrases in maintaining acid-base balance in the body.
Biochemical Analysis
Biochemical Properties
10,11-Dihydrodibenzo[b,f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a D2/D4-Dopamine receptor antagonist and a serotonergic receptor antagonist . These interactions suggest that this compound can modulate neurotransmitter pathways, which could be beneficial in the treatment of neurological disorders. Additionally, it may be involved in chemical synthesis studies, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a D2/D4-Dopamine receptor antagonist, it can alter dopaminergic signaling, which is crucial for numerous physiological processes . Moreover, its role as a serotonergic receptor antagonist indicates its potential impact on serotonin-mediated pathways, affecting mood, cognition, and other central nervous system functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter signaling . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its therapeutic potential. The compound’s ability to interact with multiple receptor types underscores its multifaceted mechanism of action.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and the compound’s safety profile is crucial for its development as a therapeutic agent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Studies have indicated that it undergoes hydroxylation and other metabolic transformations, implicating an arene oxide intermediate during its conversion . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular dynamics is vital for optimizing its use in medicinal applications.
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONPPSLOZSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical transformations reported for synthesizing optically active 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?
A1: Two major synthetic routes have been explored to obtain enantiomerically enriched this compound derivatives:
- Asymmetric Alkynylation: This approach utilizes a combination of chiral phosphoric acid and Ag(I) catalysts to facilitate the addition of various alkynes to dibenzo[b,f][1,4]oxazepines. This method accommodates a broad substrate scope including arylacetylenes, conjugated enynes, terminal 1,3-diynes, and even aliphatic alkynes, yielding products with 63-99% ee [].
- Asymmetric Transfer Hydrogenation (ATH): This strategy employs an (R,R)-Ru-Ts-DPEN complex to catalyze the enantioselective reduction of substituted dibenzo[b,f][1,4]oxazepines. Conducted in water, this environmentally friendly protocol achieves excellent conversions (up to >99%) and high enantioselectivities (up to 93% ee) [].
Q2: What are the advantages of using water as a solvent in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds?
A2: Utilizing water as a solvent in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepines offers several advantages:
Q3: Besides the mentioned reactions, what other transformations have been explored with this compound derivatives?
A: Researchers have investigated further modifications of the synthesized this compound derivatives. One example is the direct Mannich reaction using (S)-azetidine-2-carboxylic acid as an organocatalyst []. This reaction allows for the introduction of various substituents at the 11-position, further expanding the chemical diversity and potential applications of these compounds. Additionally, post-functionalization reactions like Wittig olefination and decarboxylative reduction have been successfully performed on the Mannich products, demonstrating the versatility of these scaffolds for further derivatization [].
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